molecular formula C19H22N2O B12518611 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine CAS No. 652156-82-6

4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine

Cat. No.: B12518611
CAS No.: 652156-82-6
M. Wt: 294.4 g/mol
InChI Key: WWPYXEIMPGAKCA-UHFFFAOYSA-N
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Description

4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine is a complex organic compound characterized by its unique oxazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine typically involves the reaction of appropriate amines with oxazolidine derivatives under controlled conditions. One common method involves the use of 2,2-dimethyl-1,3-oxazolidine as a starting material, which is then reacted with N,N-diphenylamine in the presence of a suitable catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazolidinones, amine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Properties

CAS No.

652156-82-6

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

4-ethenyl-2,2-dimethyl-N,N-diphenyl-1,3-oxazolidin-3-amine

InChI

InChI=1S/C19H22N2O/c1-4-16-15-22-19(2,3)21(16)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,1,15H2,2-3H3

InChI Key

WWPYXEIMPGAKCA-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C=C)N(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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